

# 4-(6-Bromopyridin-2-yl)benzaldehyde molecular weight and formula

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## Compound of Interest

Compound Name: 4-(6-Bromopyridin-2-yl)benzaldehyde

Cat. No.: B1313671

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## Technical Guide: 4-(6-Bromopyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of **4-(6-Bromopyridin-2-yl)benzaldehyde**, a key building block in medicinal chemistry and materials science.

## Core Compound Data

The fundamental properties of **4-(6-Bromopyridin-2-yl)benzaldehyde** are summarized below, providing a clear reference for experimental design and characterization.

Property	Value	Citations
Molecular Formula	C <sub>12</sub> H <sub>8</sub> BrNO	[1][2]
Molecular Weight	262.1 g/mol	[1]
CAS Number	588727-65-5	[1][3]
Appearance	White to off-white solid	[4]
Purity	Typically ≥95%	[1]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).	[4][5]

## Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **4-(6-Bromopyridin-2-yl)benzaldehyde** is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a crucial carbon-carbon bond between an aryl halide and a boronic acid derivative. The general strategy involves the coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid. The higher reactivity of the C-Br bond at the 6-position of the pyridine ring allows for a selective reaction.

## General Experimental Procedure

Materials:

- 2,6-Dibromopyridine (1.0 equivalent)
- 4-Formylphenylboronic acid (1.1-1.2 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>], 2-5 mol%)
- Base (e.g., Potassium Carbonate [K<sub>2</sub>CO<sub>3</sub>] or Potassium Phosphate [K<sub>3</sub>PO<sub>4</sub>], 2.0-3.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v))

- Inert gas (Argon or Nitrogen)

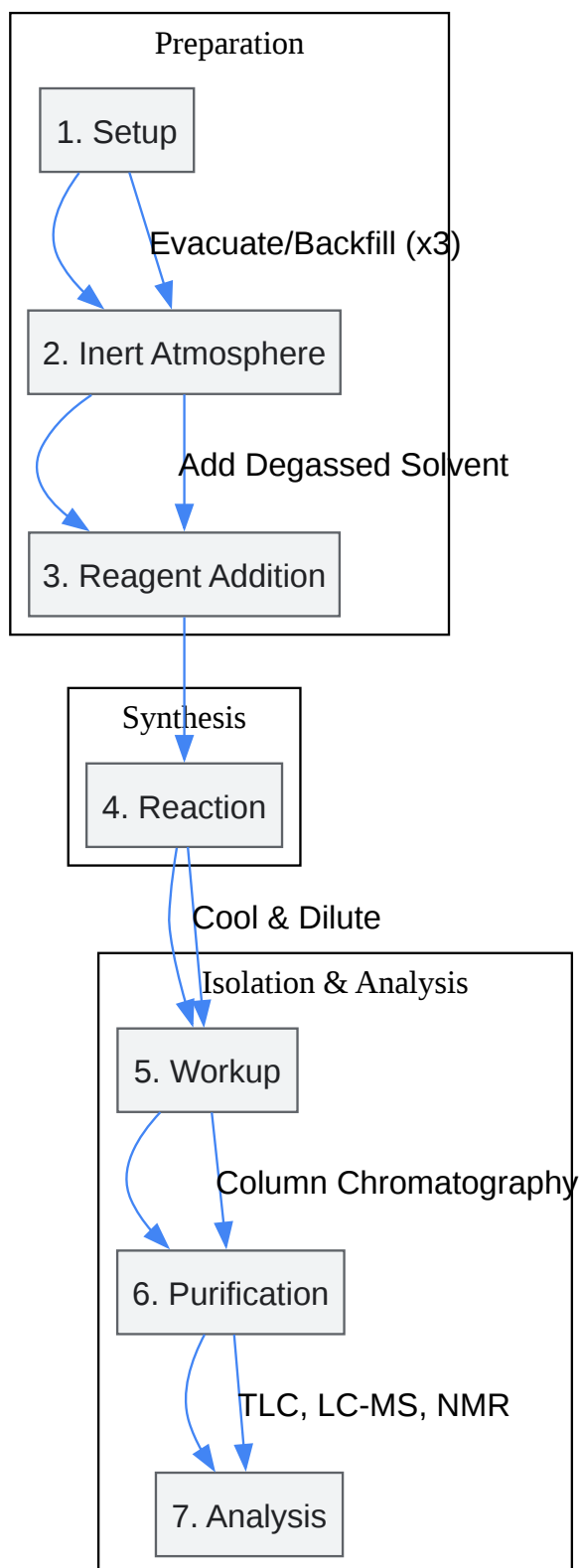
Protocol:

- **Reaction Setup:** In a dry Schlenk flask equipped with a magnetic stir bar, combine 2,6-dibromopyridine, 4-formylphenylboronic acid, the chosen base, and the palladium catalyst.
- **Inert Atmosphere:** Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas to ensure an oxygen-free environment.
- **Solvent Addition:** Add the degassed solvent mixture to the flask via syringe.
- **Reaction:** Heat the mixture to a temperature between 80-100°C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.<sup>[6]</sup>
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product, **4-(6-Bromopyridin-2-yl)benzaldehyde**.<sup>[6][7]</sup>

## Visualized Synthetic Pathway and Workflow

To further elucidate the synthetic process, the following diagrams illustrate the chemical reaction and the general laboratory workflow.

Caption: Suzuki-Miyaura reaction for the synthesis of the target compound.



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Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

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